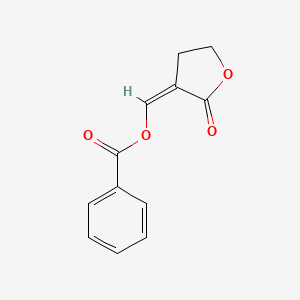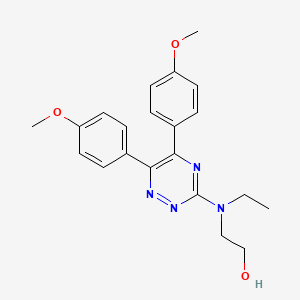
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is an organic compound belonging to the class of 2,3-diphenylfurans. It is characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions.
Méthodes De Préparation
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol involves several steps. One common synthetic route includes the reaction of 5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as ethylene glycol and catalysts like bismuth nitrate pentahydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxazoloquinolones, while substitution reactions can produce various derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a potential inhibitor for specific enzymes and proteins. In medicine, it is being explored for its potential therapeutic effects, particularly in targeting serine/threonine-protein kinase Chk1 . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol involves its interaction with molecular targets such as serine/threonine-protein kinase Chk1. This interaction can inhibit the activity of the kinase, leading to various downstream effects on cellular processes . The compound’s molecular structure allows it to bind effectively to the active site of the kinase, thereby modulating its activity .
Comparaison Avec Des Composés Similaires
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include other 2,3-diphenylfurans and furopyrimidines, which share some structural similarities but differ in their specific substituents and functional groups . These differences contribute to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H24N4O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-ethylamino]ethanol |
InChI |
InChI=1S/C21H24N4O3/c1-4-25(13-14-26)21-22-19(15-5-9-17(27-2)10-6-15)20(23-24-21)16-7-11-18(28-3)12-8-16/h5-12,26H,4,13-14H2,1-3H3 |
Clé InChI |
OPPUGSNBWXVRHS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


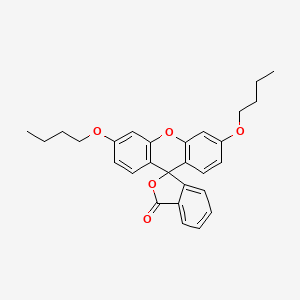
![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)

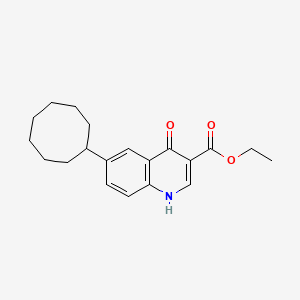

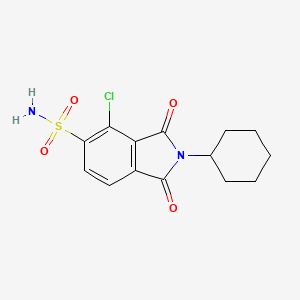
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)
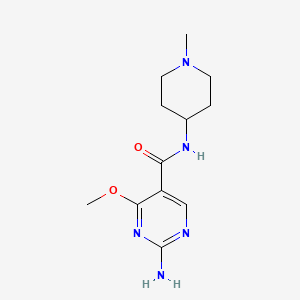

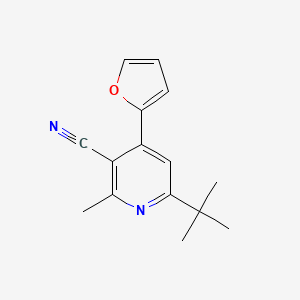
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)
